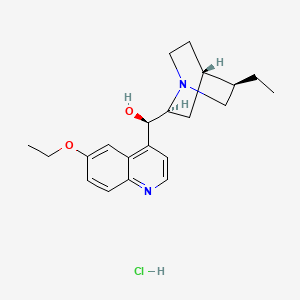

エチルヒドロクプレイン塩酸塩

概要

説明

エチルヒドロクプレイン塩酸塩は、オプトキンとしても知られており、キニーネの誘導体です。1911年にモルゲンロスとレヴィによって、肺炎球菌感染症の治療を目的として導入されました。 この化合物は、主に細菌学において、オプトキン感受性の肺炎球菌と他のα溶血性連鎖球菌の鑑別に用いられます .

2. 製法

合成経路と反応条件: エチルヒドロクプレイン塩酸塩は、キニーネから一連の化学反応によって合成されます。 このプロセスには、キニーネのエチル化によるエチルヒドロクプレインの形成と、塩酸の添加によるエチルヒドロクプレイン塩酸塩の生成が含まれます .

工業的製造方法: 工業的には、エチルヒドロクプレイン塩酸塩の製造は、キニーネを出発物質とする大規模な化学合成によって行われます。 反応条件は、最終生成物の高収率と純度を確保するために厳密に管理されています .

3. 化学反応解析

反応の種類: エチルヒドロクプレイン塩酸塩は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体を形成することがあります。

還元: 塩基形態のエチルヒドロクプレインに還元される可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、エチルヒドロクプレインの様々な誘導体が含まれ、これらは異なる生物活性を持ち、様々な用途があります .

4. 科学研究における用途

エチルヒドロクプレイン塩酸塩は、科学研究においていくつかの用途があります。

化学: 様々な化学反応や分析手法の試薬として使用されます。

生物学: この化合物は、肺炎球菌の同定のための細胞培養技術で使用されます.

科学的研究の応用

Ethylhydrocupreine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.

作用機序

エチルヒドロクプレイン塩酸塩は、肺炎球菌の増殖を選択的に阻害することで作用します。細菌の細胞膜を変化させ、表面張力の変化とそれに続く細胞溶解を引き起こします。 この選択的な阻害により、肺炎球菌と他のα溶血性連鎖球菌を区別することができます .

類似化合物:

キニーネ: エチルヒドロクプレイン塩酸塩の親化合物。

クロロキン: 抗マラリア活性を持つ別のキニーネ誘導体。

ヒドロキシクロロキン: クロロキンと類似しており、マラリアや自己免疫疾患の治療に使用されます.

特異性: エチルヒドロクプレイン塩酸塩は、肺炎球菌を選択的に阻害する点でユニークであり、細菌学において、この病原体を他の類似の細菌から区別するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Ethylhydrocupreine hydrochloride is known for its selective inhibition of Streptococcus pneumoniae. It interacts with bacterial cell membranes, altering their permeability and leading to cell lysis. The compound specifically targets enzymes and proteins involved in cell wall synthesis, such as penicillin-binding proteins. These interactions disrupt the normal biochemical processes within the bacterial cells, leading to their death .

Cellular Effects

Ethylhydrocupreine hydrochloride has profound effects on bacterial cells, particularly Streptococcus pneumoniae. It inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways. Additionally, ethylhydrocupreine hydrochloride can influence cell signaling pathways and gene expression, further contributing to its bactericidal effects .

Molecular Mechanism

The molecular mechanism of ethylhydrocupreine hydrochloride involves its binding to specific proteins and enzymes within bacterial cells. It inhibits the activity of penicillin-binding proteins, which are crucial for cell wall synthesis. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall defects and ultimately cell lysis. Ethylhydrocupreine hydrochloride also affects gene expression by altering the transcription of genes involved in cell wall synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylhydrocupreine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. In vitro studies have shown that its bactericidal activity remains consistent for several hours after application. Prolonged exposure can lead to the development of resistance in some bacterial strains .

Dosage Effects in Animal Models

The effects of ethylhydrocupreine hydrochloride in animal models vary with dosage. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Studies in guinea pigs have shown that the highest tolerated dose is about 0.2 to 0.3 cc of a 1:100 solution per 100 grams of body weight .

Metabolic Pathways

Ethylhydrocupreine hydrochloride is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as penicillin-binding proteins, inhibiting their activity and disrupting the normal synthesis of peptidoglycan. This disruption leads to the accumulation of peptidoglycan precursors and cell wall defects .

Transport and Distribution

Within bacterial cells, ethylhydrocupreine hydrochloride is transported and distributed primarily through passive diffusion. It accumulates in the cell membrane, where it exerts its bactericidal effects. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

Ethylhydrocupreine hydrochloride localizes primarily in the cell membrane of bacterial cells. This localization is crucial for its activity, as it allows the compound to interact directly with membrane-bound enzymes and proteins involved in cell wall synthesis. The compound’s activity is influenced by its ability to penetrate the cell membrane and reach its target sites .

準備方法

Synthetic Routes and Reaction Conditions: Ethylhydrocupreine hydrochloride is synthesized from quinine through a series of chemical reactions. The process involves the ethylation of quinine to form ethylhydrocupreine, followed by the addition of hydrochloric acid to produce ethylhydrocupreine hydrochloride .

Industrial Production Methods: In industrial settings, the production of ethylhydrocupreine hydrochloride involves large-scale chemical synthesis using quinine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Ethylhydrocupreine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to its base form, ethylhydrocupreine.

Substitution: The ethoxy group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of ethylhydrocupreine, which can have different biological activities and applications .

類似化合物との比較

Quinine: The parent compound from which ethylhydrocupreine hydrochloride is derived.

Chloroquine: Another quinine derivative with antimalarial activity.

Hydroxychloroquine: Similar to chloroquine, used in the treatment of malaria and autoimmune diseases.

Uniqueness: Ethylhydrocupreine hydrochloride is unique in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in bacteriology for the differentiation of this pathogen from other similar bacteria .

特性

IUPAC Name |

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRATNLHPGXHMA-XZHTYLCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-60-1 (Parent) | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-58-9 | |

| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neumolisina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylhydrocupreine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

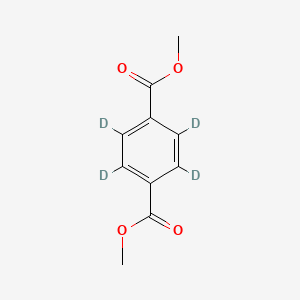

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

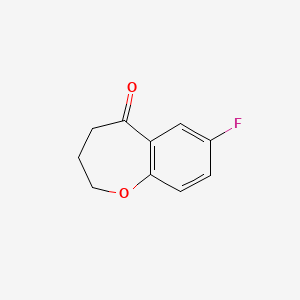

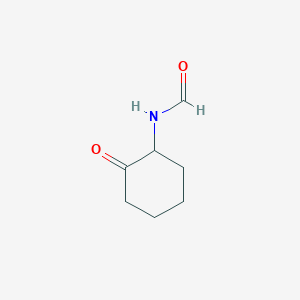

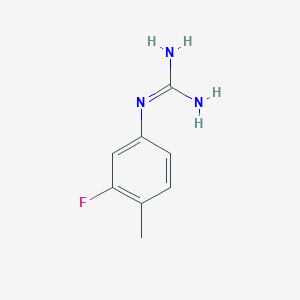

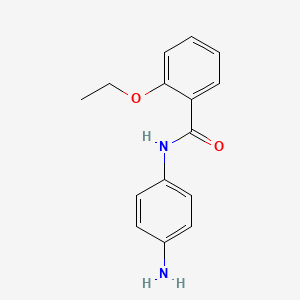

Feasible Synthetic Routes

Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?

A1: Ethylhydrocupreine hydrochloride, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: How is Ethylhydrocupreine hydrochloride used in a laboratory setting?

A3: Ethylhydrocupreine hydrochloride is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to Ethylhydrocupreine hydrochloride serves as a reliable indicator for identifying this particular bacterial species.

Q3: What are the limitations of using Ethylhydrocupreine hydrochloride in treating pneumococcal meningitis?

A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] Ethylhydrocupreine hydrochloride's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []

Q4: What are the known toxic effects of Ethylhydrocupreine hydrochloride?

A6: One major drawback of Ethylhydrocupreine hydrochloride is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.

Q5: Has the structure-activity relationship of Ethylhydrocupreine hydrochloride been studied?

A7: While the provided research excerpts don't delve into the specifics of Ethylhydrocupreine hydrochloride's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the Ethylhydrocupreine hydrochloride molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)